molecular formula C28H36N4O2 B8504965 9,10-Anthracenedione, 1,4-bis((2-(1-piperidinyl)ethyl)amino)- CAS No. 65271-72-9

9,10-Anthracenedione, 1,4-bis((2-(1-piperidinyl)ethyl)amino)-

Cat. No. B8504965
CAS RN: 65271-72-9
M. Wt: 460.6 g/mol
InChI Key: ZZAQXEOJBZCBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1,4-bis((2-(1-piperidinyl)ethyl)amino)- is a useful research compound. Its molecular formula is C28H36N4O2 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Anthracenedione, 1,4-bis((2-(1-piperidinyl)ethyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1,4-bis((2-(1-piperidinyl)ethyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65271-72-9

Product Name

9,10-Anthracenedione, 1,4-bis((2-(1-piperidinyl)ethyl)amino)-

Molecular Formula

C28H36N4O2

Molecular Weight

460.6 g/mol

IUPAC Name

1,4-bis(2-piperidin-1-ylethylamino)anthracene-9,10-dione

InChI

InChI=1S/C28H36N4O2/c33-27-21-9-3-4-10-22(21)28(34)26-24(30-14-20-32-17-7-2-8-18-32)12-11-23(25(26)27)29-13-19-31-15-5-1-6-16-31/h3-4,9-12,29-30H,1-2,5-8,13-20H2

InChI Key

ZZAQXEOJBZCBDH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=C3C(=C(C=C2)NCCN4CCCCC4)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.07 g. or quinizarin, 21.74 g. of N-(2-aminoethyl)piperidine and 26 ml. of water is stirred under reflux for 2 hours and then allowed to stand overnight. The gummy solid is collected and washed with water by centrifugation, giving 1.99 g. of blue-black solid. This solid is dissolved in 15 ml. of chloroform and chromatographed by an abbreviated wet-column procedure on 100 g. of alumina, eluting with chloroform. A total of 180 ml. of eluate is collected in eight separate cuts from the time the eluate turns blue until a black band nears the bottom of the column. Cuts 1-6 are combined and evaporated giving 1.42 g. of blue-black crystals which are recrystallized from ethanol giving 1.35 g. of the desired product as blue-black needles, mp. 140°-141° C. Product dried in vacuo at 78° C. melted at 156°-157° C.
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